(1R,2R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-2,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydro-1H-chrysen-2-ol
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Overview
Description
(1R,2R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-2,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydro-1H-chrysen-2-ol is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-2,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydro-1H-chrysen-2-ol typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of precursor compounds under specific temperature and pressure conditions to yield this compound. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of this compound while maintaining high purity levels. The industrial process often involves the use of catalysts to speed up the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-2,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydro-1H-chrysen-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
(1R,2R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-2,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydro-1H-chrysen-2-ol has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in various chemical reactions and synthesis processes. Its stability and reactivity make it a valuable tool for chemists.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as a probe or marker in various assays.
Medicine: this compound has potential applications in medicine, particularly in drug development and therapeutic interventions. Its unique properties make it a candidate for targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its reactivity and stability are advantageous in manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-2,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydro-1H-chrysen-2-ol involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application of this compound.
Properties
CAS No. |
10388-51-9 |
---|---|
Molecular Formula |
C30H52O |
Molecular Weight |
428.745 |
IUPAC Name |
(1R,2R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-2,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydro-1H-chrysen-2-ol |
InChI |
InChI=1S/C30H52O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22-25,31H,9,11-20H2,1-8H3/t22-,23+,24+,25-,26+,27-,28+,29-,30+/m0/s1 |
InChI Key |
OFUVHSXRLXXCMT-BYWUESOHSA-N |
SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C)O |
Origin of Product |
United States |
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